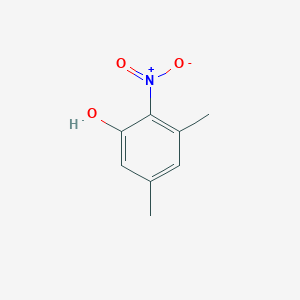

N-(2-tert-butylphenyl)acetamide

概要

説明

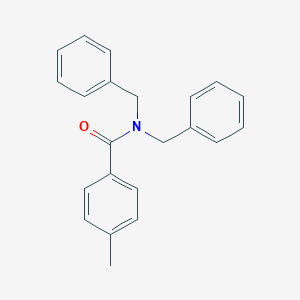

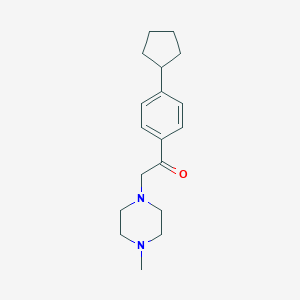

N-(2-tert-butylphenyl)acetamide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemoselective Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-tert-butylphenyl)acetamide, is utilized as an intermediate in the complete natural synthesis of antimalarial drugs. This process involves chemoselective monoacetylation of 2-aminophenol, using various acyl donors like vinyl acetate, leading to the formation of N-(2-hydroxyphenyl)acetamide, which is crucial in antimalarial drug synthesis (Magadum & Yadav, 2018).

Pharmacological Potential

The development of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, shows potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions like the Leuckart reaction, display significant pharmacological activities due to the presence of specific substituents (Rani et al., 2016).

Chemical Transformations and Molecular Interactions

Research on compounds like (Z)-N-allyl-2-(phenylselanyl)-N-(2,4,6-tri-tert-butylphenyl)acetamide demonstrates the chemoselective reactions of amide rotamers, which are separable and react differently under identical conditions. This study provides insights into transformations involving reactive intermediates and amide rotation (Li & Curran, 2010).

Environmental Impact and Biodegradation

Studies on chloroacetamide herbicides, such as acetochlor, which are structurally related to this compound, focus on their metabolism in liver microsomes. Understanding the metabolic pathways of these compounds is crucial for evaluating their environmental impact and potential biodegradation strategies (Coleman et al., 2000).

Sensor Development and Analytical Chemistry

The synthesis of specialized compounds like N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[4]arene for "turn-on" fluorescence response towards specific metal ions exemplifies the application in sensor development. Such compounds are instrumental in analytical chemistry for detecting and quantifying metal ions (Verma et al., 2021).

作用機序

Target of Action

N-(2-tert-butylphenyl)acetamide is a small molecule It’s structurally related to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

It’s synthesized via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that it might interact with its targets in a similar manner to other amides.

Pharmacokinetics

The compound’s molecular weight (19127 g/mol ) and predicted properties such as boiling point (259.3±23.0 °C ) and density (0.948±0.06 g/cm3 ) suggest that it might have reasonable bioavailability.

特性

IUPAC Name |

N-(2-tert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBHUKCHBRSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322065 | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-70-2 | |

| Record name | N-[2-(1,1-Dimethylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7402-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 400312 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between N-(2-tert-butylphenyl)acetamide and epibromohydrin?

A1: The reaction of this compound dianion with epibromohydrin is significant because it leads to the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one. [] This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one specific stereoisomer of the product. This is a valuable tool in organic synthesis, especially for creating molecules with chiral centers, which are important in pharmaceuticals and other fields.

Q2: Why is the diastereoselectivity observed in the reaction of this compound with epibromohydrin important?

A2: Diastereoselectivity in chemical reactions is crucial, particularly in pharmaceutical synthesis. The different stereoisomers of a molecule can have vastly different biological activities. The high diastereoselectivity observed in the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one [] suggests that this synthetic route could be valuable for creating a single, desired stereoisomer, potentially simplifying the purification process and leading to a more effective and safer final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)